

Navigating the Landscape of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide

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Compound of Interest

| | |
|----------------|--|
| | 3-((4-Bromophenyl)amino)propanoic acid |
| Compound Name: | Bromophenyl)amino)propanoic acid |
| Cat. No.: | B1318393 |

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An In-depth Examination of a Niche Chemical Entity for Researchers, Scientists, and Drug Development Professionals

The compound **3-((4-Bromophenyl)amino)propanoic acid** presents a unique structure for exploration in various scientific domains. However, a notable ambiguity exists in its nomenclature within chemical databases, often leading to confusion with its isomer, 3-Amino-3-(4-bromophenyl)propanoic acid. This guide aims to clarify this distinction, provide comprehensive data on the more extensively documented isomer, and present a plausible synthetic pathway for the title compound, alongside a conceptual framework for its potential application in drug discovery.

Clarification of Chemical Identity

It is crucial to distinguish between two closely related isomers:

- **3-((4-Bromophenyl)amino)propanoic acid:** In this structure, the nitrogen atom of 4-bromoaniline is bonded to the third carbon of the propanoic acid chain. Specific identifiers and extensive experimental data for this exact compound are not readily available in major chemical databases.

- 3-Amino-3-(4-bromophenyl)propanoic acid: Here, both the amino group (-NH₂) and the 4-bromophenyl group are attached to the same carbon atom (the third carbon) of the propanoic acid chain. This isomer is well-documented and commercially available.

This guide will focus on providing the available data for the documented isomer, 3-Amino-3-(4-bromophenyl)propanoic acid (CAS Number: 39773-47-2), while offering a scientifically grounded, theoretical approach to the synthesis of the user-requested, yet less characterized, **3-((4-Bromophenyl)amino)propanoic acid**.

Core Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and properties for 3-Amino-3-(4-bromophenyl)propanoic acid.

| Identifier Type | Value | Source |
|-------------------|---|---|
| CAS Number | 39773-47-2 | [1] [2] [3] |
| Molecular Formula | C ₉ H ₁₀ BrNO ₂ | [1] [2] |
| Molecular Weight | 244.08 g/mol | [1] [2] |
| IUPAC Name | 3-amino-3-(4-bromophenyl)propanoic acid | [1] [2] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Br | [2] |
| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N | [2] |
| Appearance | Solid | [1] |
| Synonyms | beta-amino-4-bromo-benzenepropanoic acid, 3-(p-bromophenyl)-dl-beta-alanine | [1] |

Experimental Protocols

While a specific, validated protocol for the synthesis of **3-((4-Bromophenyl)amino)propanoic acid** is not available in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of N-aryl- β -alanine derivatives. The following represents a generalized, representative methodology.

Proposed Synthesis of **3-((4-Bromophenyl)amino)propanoic Acid** via Michael Addition

This proposed synthesis involves the conjugate addition of 4-bromoaniline to an acrylic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Michael Addition of 4-Bromoaniline to Ethyl Acrylate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-bromoaniline in a suitable solvent such as ethanol.
- **Addition of Reactant:** To this solution, add 1.1 equivalents of ethyl acrylate.
- **Catalysis (Optional):** The reaction can be catalyzed by a weak base, such as triethylamine (0.1 equivalents), to facilitate the addition.
- **Reaction Conditions:** The reaction mixture is heated to reflux and stirred for 12-24 hours.
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 3-((4-bromophenyl)amino)propanoate.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

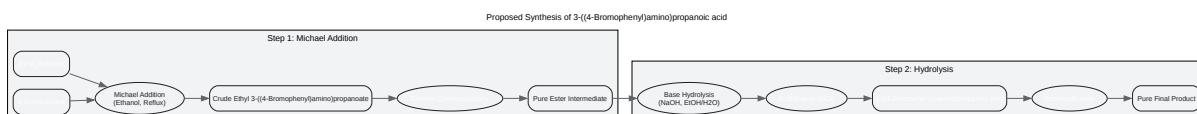
Step 2: Hydrolysis of Ethyl 3-((4-bromophenyl)amino)propanoate

- Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of ethanol and water in a round-bottom flask.
- Hydrolysis: An excess of a base, such as sodium hydroxide (2-3 equivalents), is added to the solution.
- Reaction Conditions: The mixture is stirred at room temperature or gently heated for 2-4 hours until the ester is fully hydrolyzed, as monitored by TLC.
- Work-up: After cooling the reaction mixture, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.
- Acidification: The aqueous layer is then acidified to a pH of approximately 4-5 with a dilute acid, such as 1M hydrochloric acid, which will cause the product to precipitate.
- Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield **3-((4-bromophenyl)amino)propanoic acid**. Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizing the Workflow and Potential Applications

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **3-((4-Bromophenyl)amino)propanoic acid**.



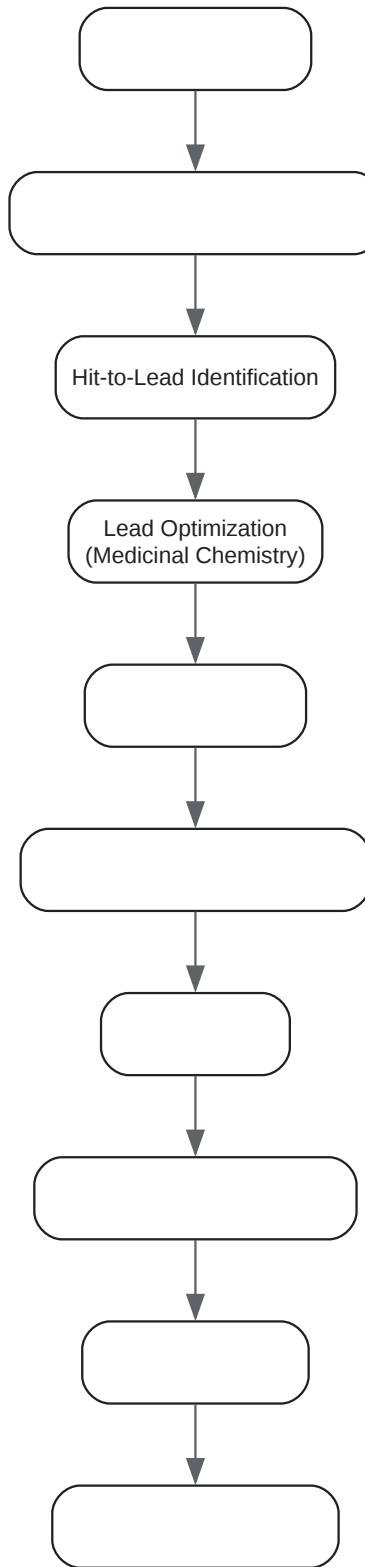
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Caption: Proposed two-step synthesis of **3-((4-Bromophenyl)amino)propanoic acid**.

General Drug Discovery and Development Workflow

As no specific biological activity or signaling pathway has been documented for **3-((4-Bromophenyl)amino)propanoic acid**, the following diagram illustrates a general workflow for how a novel chemical entity like this would be evaluated in a drug discovery program.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Drug Discovery and Development Pipeline



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Caption: A generalized workflow for drug discovery and development.[4][5][6][7][8]

In conclusion, while **3-((4-Bromophenyl)amino)propanoic acid** remains a compound with limited specific data, by leveraging information on its isomer and general synthetic methodologies, a clear path for its synthesis and potential evaluation can be established. This guide provides a foundational resource for researchers interested in exploring this and related chemical structures.

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